![molecular formula C14H13N3 B2625688 5,6-Dimethyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole CAS No. 6507-10-4](/img/structure/B2625688.png)
5,6-Dimethyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dimethyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core with a pyridine ring attached at the 2-position and methyl groups at the 5 and 6 positions
Mécanisme D'action
Target of Action
Similar compounds have been reported to target sterol 14-alpha demethylase (cyp51) in candida species . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
It’s suggested that similar compounds inhibit the formation of yeast to mold as well as ergosterol formation by computational simulation against sterol 14-alpha demethylase (cyp51) . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death .
Biochemical Pathways
Similar compounds have been reported to interfere with the ergosterol biosynthesis pathway . By inhibiting the enzyme Sterol 14-alpha demethylase (CYP51), these compounds prevent the conversion of lanosterol to ergosterol, disrupting the integrity of the fungal cell membrane and leading to cell death .
Pharmacokinetics
It’s suggested that similar compounds could be moderately toxic to humans . Further in-vitro toxicity studies are needed to understand the real-time toxic level .
Result of Action
Similar compounds have been reported to exhibit potent activity against candida species, including several multidrug-resistant strains . These compounds have shown minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL as the lowest concentration enough to eliminate the Candida spp .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole typically involves the condensation of 3-aminopyridine with 5,6-dimethyl-1,2-phenylenediamine under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate cyclization and formation of the benzimidazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dimethyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic aromatic substitution using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of this compound-4-carboxylic acid.
Reduction: Formation of this compound-4-amine.
Substitution: Formation of halogenated derivatives such as 5,6-dimethyl-2-(3-bromopyridin-3-yl)-1H-benzo[d]imidazole.
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have highlighted the potential of 5,6-Dimethyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole as an anticancer agent. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating promising results.
Case Study: Cytotoxicity Assessment
- Cell Lines Tested : Human colon cancer (HCT-116), hepatocellular carcinoma (HepG2), and mammary gland cancer (MCF-7).
- Methodology : The MTT assay was employed to determine the half-maximal inhibitory concentration (IC50) values.
- Results : Compounds structurally similar to this compound exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin and sorafenib, indicating significant anticancer potential .
Antimicrobial Properties
Beyond its anticancer applications, this compound has shown moderate antimicrobial activity against various bacterial strains.
Evaluation of Antimicrobial Activity
- Methodology : Agar well diffusion and double dilution methods were utilized to assess antibacterial efficacy.
- Bacterial Strains : The compound demonstrated effectiveness against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.
- Findings : The minimum inhibitory concentration (MIC) values indicated that it could serve as a potential antibacterial agent .
Multi-Kinase Inhibition
Emerging research suggests that this compound derivatives may act as multi-targeted kinase inhibitors.
Case Study: Kinase Inhibition Potential
- Target Enzymes : Various tyrosine kinases involved in cancer progression.
- In Vitro Testing : Compounds were assessed for their ability to inhibit kinase activity and induce apoptosis in cancer cell lines.
- Results : Certain derivatives exhibited high potency against kinases such as EGFR and CDK2, with IC50 values significantly lower than those of established inhibitors .
Table of Key Findings
Application | Methodology | Key Findings |
---|---|---|
Anticancer Activity | MTT Assay | IC50 values comparable to doxorubicin and sorafenib |
Antimicrobial Activity | Agar Diffusion Method | Moderate activity against S. aureus and E. coli |
Kinase Inhibition | In Vitro Testing | High potency against EGFR and CDK2 |
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine: Similar structure but with different substitution patterns.
Benzimidazole: Lacks the pyridine ring, making it less versatile in terms of functionalization.
Pyridine: Simple aromatic ring without the fused benzimidazole structure.
Uniqueness
5,6-Dimethyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole is unique due to its combination of a benzimidazole core with a pyridine ring, providing a versatile scaffold for chemical modifications. This structural feature allows for the exploration of diverse chemical space, making it a valuable compound in drug discovery and development.
Activité Biologique
5,6-Dimethyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the benzimidazole family, which is known for its broad spectrum of biological activities. The structural formula is represented as follows:
Anticancer Activity
Recent studies have indicated that benzimidazole derivatives, including this compound, exhibit promising anticancer properties. For instance, compounds within this class have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent DNA damage. A mechanism involving the activation of p53 and caspase pathways has been observed, leading to cell cycle arrest and apoptosis .
Case Study:
In a study involving human melanoma A375 cells, a related bis(benzimidazole) complex demonstrated significant sensitization towards radiation therapy without affecting normal cells. This suggests that benzimidazole derivatives could enhance the efficacy of existing cancer treatments while minimizing toxicity .
Antimicrobial Activity
Benzimidazole derivatives are also noted for their antimicrobial properties. Research has shown that these compounds can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that modifications at specific positions on the benzimidazole ring can enhance antibacterial potency .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
5,6-Dimethyl-2-(pyridin-3-yl)... | Staphylococcus aureus | 0.018 mM |
5,6-Dimethyl-2-(pyridin-3-yl)... | Escherichia coli | 0.025 mM |
Related compound | Candida albicans | 0.015 mM |
Antiviral Activity
The antiviral potential of benzimidazole derivatives has been explored, particularly against hepatitis C virus (HCV). Some compounds have shown low EC50 values in inhibiting HCV replication, indicating their potential as therapeutic agents against viral infections .
The biological activity of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : The compound triggers intrinsic apoptotic pathways by increasing ROS levels and activating pro-apoptotic proteins.
- Inhibition of Enzymatic Activity : Certain benzimidazole derivatives act as enzyme inhibitors in metabolic pathways crucial for cancer cell survival.
- Interaction with DNA : The compound may intercalate into DNA or bind to specific sites, disrupting replication and transcription processes.
Propriétés
IUPAC Name |
5,6-dimethyl-2-pyridin-3-yl-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-9-6-12-13(7-10(9)2)17-14(16-12)11-4-3-5-15-8-11/h3-8H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTQYKZDUKVADS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.